molecular formula C14H16N8OS B2455381 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea CAS No. 2034611-03-3

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea

Número de catálogo: B2455381
Número CAS: 2034611-03-3
Peso molecular: 344.4
Clave InChI: FHBTZQSGRRHKLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea is a useful research compound. Its molecular formula is C14H16N8OS and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8OS/c1-9-6-15-14(24-9)18-13(23)17-10-4-5-21(7-10)12-3-2-11-19-16-8-22(11)20-12/h2-3,6,8,10H,4-5,7H2,1H3,(H2,15,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBTZQSGRRHKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(5-methylthiazol-2-yl)urea is a novel derivative that has been synthesized for potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its cytotoxic effects and mechanisms of action against cancer cell lines.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N6OC_{17}H_{18}N_6O, with a molecular weight of approximately 370.43 g/mol. The structure includes a triazolo-pyridazine moiety linked to a pyrrolidine and a thiazole group, which are critical for its biological activity.

Biological Activity Overview

Recent studies have evaluated the compound's activity against various cancer cell lines and its mechanism of action. The following sections detail these findings.

In Vitro Cytotoxicity

The cytotoxic effects of the compound have been assessed using several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicate significant cytotoxicity:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The compound demonstrated potent inhibitory activity against c-Met kinase, a target involved in tumor growth and metastasis, with an IC50 value of 0.090 μM, comparable to that of Foretinib (IC50 = 0.019 μM) .

The biological evaluation showed that the compound induces apoptosis in A549 cells through several mechanisms:

  • Cell Cycle Arrest : It causes G0/G1 phase arrest in A549 cells.
  • Apoptosis Induction : The acridine orange staining test confirmed late apoptosis induction in treated cells.

These findings suggest that the introduction of the 5-methylthiazole fragment enhances the compound's ability to inhibit c-Met and induce apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure significantly impact biological activity:

  • Compounds with substitutions at specific positions on the thiazole and pyridazine rings exhibited varying degrees of cytotoxicity.
  • For instance, fluorine substitution was found to enhance cytotoxic effects compared to other substitutions .

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • Compound 12e : This derivative exhibited significant cytotoxicity across multiple cancer cell lines and is considered a promising candidate for further development as a c-Met inhibitor.
  • Comparative Studies : Other triazolo-pyridazine derivatives were evaluated alongside this compound, highlighting its superior performance in terms of IC50 values against A549 and MCF-7 cells .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.